

A Technical Guide to the Physical Properties of 7-Bromo-6-fluoroisoquinoline

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Compound of Interest

Compound Name: 7-Bromo-6-fluoroisoquinoline

Cat. No.: B1523552

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Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.^{[1][2]} Its derivatives are integral to the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.^{[3][4]} The introduction of halogen substituents, such as bromine and fluorine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical properties of **7-Bromo-6-fluoroisoquinoline**, a halogenated isoquinoline derivative of interest to researchers in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this document combines reported data, predicted values, and established principles of physical organic chemistry to offer a robust technical profile.

Molecular and Physicochemical Properties

7-Bromo-6-fluoroisoquinoline is a disubstituted aromatic heterocycle. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 6-position is anticipated to influence its electronic distribution and intermolecular interactions, thereby defining its physical characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrFN	[1]
Molecular Weight	226.05 g/mol	[1]
CAS Number	1258833-80-5	[1]
Predicted Boiling Point	311.8 ± 22.0 °C	[5]
Predicted Density	1.647 ± 0.06 g/cm ³	[1]

Appearance and State

Based on the physical state of related isoquinoline derivatives, **7-Bromo-6-fluoroisoquinoline** is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder. For instance, the parent compound, isoquinoline, is a solid with a melting point of 26-28 °C, often appearing as colorless platelets.[6]

Melting Point

An experimental melting point for **7-Bromo-6-fluoroisoquinoline** is not publicly available. However, based on structurally similar compounds, a melting point well above room temperature can be anticipated. The presence of both bromine and fluorine atoms can increase the molecular weight and potentially lead to stronger intermolecular interactions, such as dipole-dipole forces, which would contribute to a higher melting point compared to unsubstituted isoquinoline.

Solubility

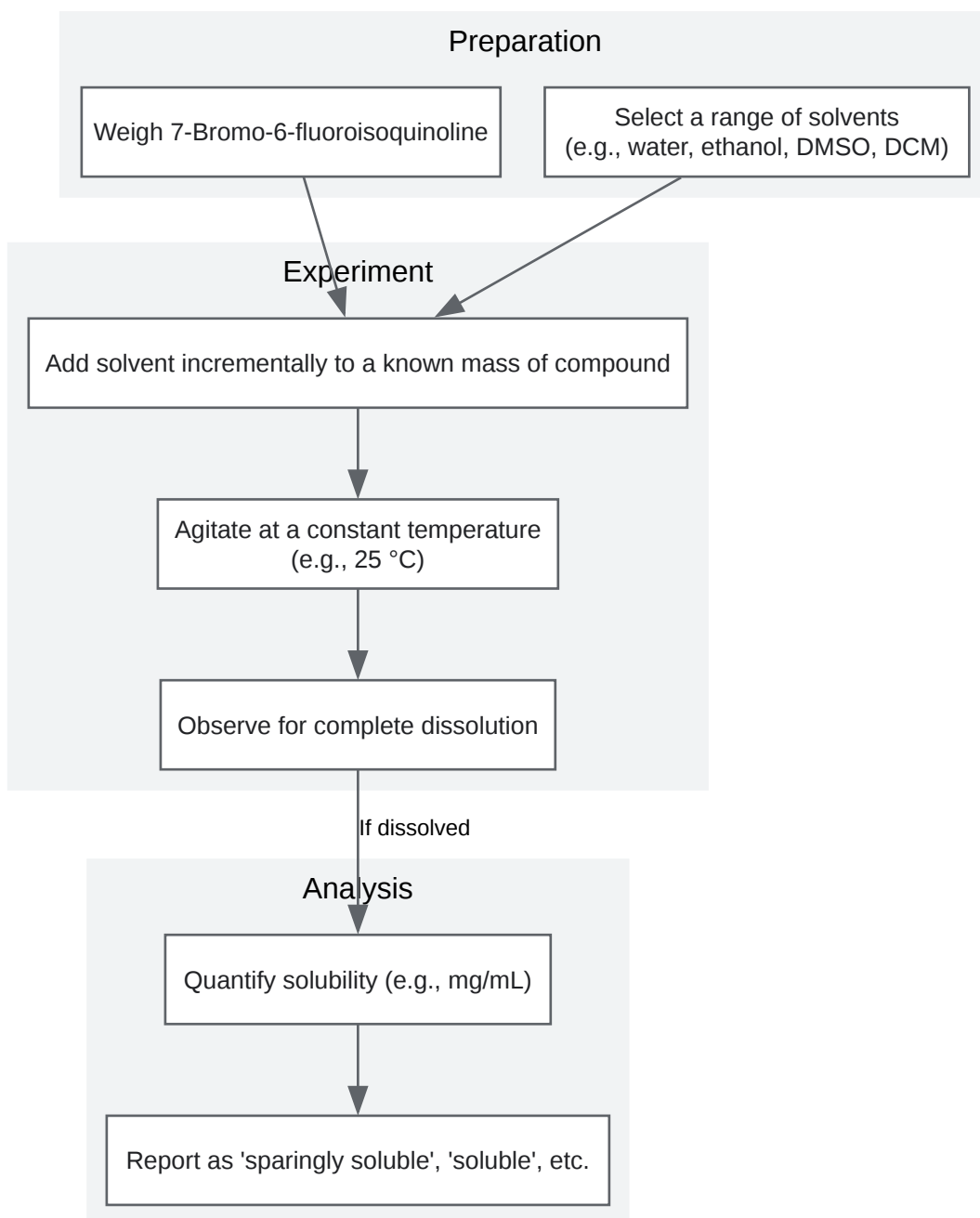
The solubility profile of **7-Bromo-6-fluoroisoquinoline** is crucial for its handling, formulation, and biological assessment. While specific experimental data is lacking, a qualitative prediction can be made based on the behavior of isoquinoline and other halogenated aromatic compounds.

- **Water Solubility:** Isoquinoline itself has low solubility in water.[6] The introduction of two halogen atoms, which increases the molecule's lipophilicity, is expected to further decrease its aqueous solubility.

- Organic Solvents: It is predicted to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate.[7] Isoquinoline is known to dissolve well in ethanol, diethyl ether, and other common organic solvents.[6]

A proposed experimental workflow for determining the solubility is outlined below.

Workflow for Solubility Determination



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Caption: A stepwise process for experimentally determining the solubility of **7-Bromo-6-fluoroisoquinoline**.

Spectroscopic Characterization

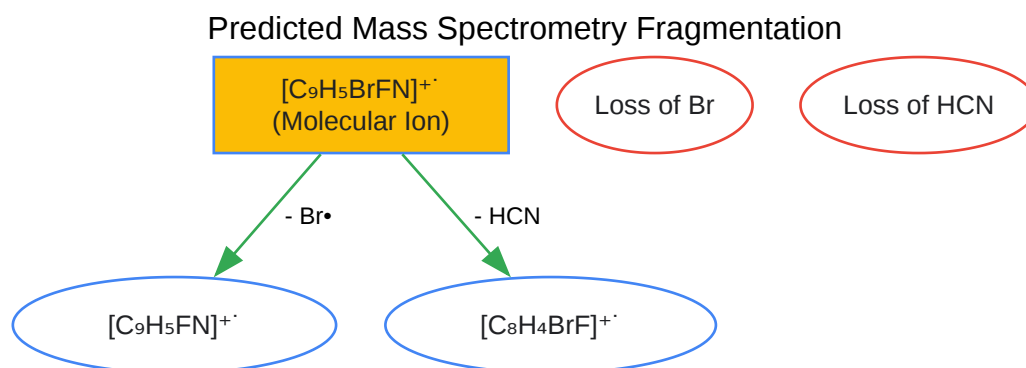
Spectroscopic analysis is essential for the structural confirmation and purity assessment of **7-Bromo-6-fluoroisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Based on the spectrum of the closely related 7-bromoisoquinoline, the proton at C1 is expected to be the most deshielded, appearing as a singlet or a narrow doublet.^[7] The protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
- ^{13}C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of C6 and C7 will be directly influenced by the attached fluorine and bromine atoms, respectively. The carbon attached to fluorine will likely show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.^[8] This will result in two peaks of almost equal intensity for the molecular ion (M and M+2), which is a definitive indicator for the presence of a single bromine atom. Fragmentation patterns of isoquinoline alkaloids often involve the loss of substituents from the ring system.^{[9][10]}



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Caption: A simplified diagram showing potential primary fragmentation pathways for **7-Bromo-6-fluoroisoquinoline** in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the isoquinoline ring system. Additionally, C-F and C-Br stretching vibrations will be present, typically in the fingerprint region of the spectrum.

Proposed Synthesis and Characterization Protocols

While a specific published synthesis for **7-Bromo-6-fluoroisoquinoline** is not readily available, a plausible route can be designed based on established isoquinoline syntheses and halogenation reactions.

Synthetic Approach: Modified Pomeranz-Fritsch Reaction and Halogenation

The Pomeranz–Fritsch reaction is a classical method for synthesizing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.^{[11][12]} A potential synthetic route could involve the synthesis of 6-fluoroisoquinoline followed by regioselective bromination.

Step 1: Synthesis of 6-Fluoroisoquinoline This could be achieved via a Pomeranz-Fritsch reaction starting with 4-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal.

Step 2: Bromination of 6-Fluoroisoquinoline The subsequent bromination would need to be regioselective for the 7-position. Electrophilic aromatic substitution on the isoquinoline ring is complex, but the directing effects of the fluorine at C6 would influence the position of bromination. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common reagent for such transformations.[13]



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Caption: A proposed workflow for the synthesis and purification of **7-Bromo-6-fluoroisoquinoline**.

Experimental Protocol for Characterization

Melting Point Determination:

- A small amount of the purified solid is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised slowly (1-2 °C/min) near the expected melting point.
- The temperature range over which the solid melts is recorded.

Solubility Determination:

- To a known mass (e.g., 1 mg) of the compound in a vial, a specific volume (e.g., 100 µL) of the solvent is added.
- The mixture is vortexed for 1-2 minutes.

- Visual inspection determines if the solid has completely dissolved.
- If not dissolved, another aliquot of the solvent is added, and the process is repeated.
- The approximate solubility is calculated in mg/mL.

Conclusion

7-Bromo-6-fluoroisoquinoline represents a valuable building block for medicinal chemistry and drug discovery. This guide has synthesized the available predicted and comparative data to provide a detailed technical overview of its physical properties. While experimental validation of these properties is still required, the information presented herein offers a strong foundation for researchers working with this and related halogenated isoquinolines. The proposed methodologies for synthesis and characterization provide a clear path forward for obtaining the necessary empirical data to fully elucidate the physicochemical profile of this promising compound.

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